Halofenozide

Description

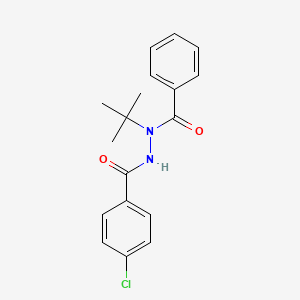

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-benzoyl-N'-tert-butyl-4-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKHSLKYRMDDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032619 | |

| Record name | Halofenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In isopropanol 3.1%, cyclohexanone 15.4%, aromatic solvents 0.01-1%, In water, 12.3 ppm at 25 °C | |

| Record name | Halofenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.38 | |

| Record name | Halofenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

112226-61-6 | |

| Record name | Halofenozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112226-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofenozide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112226616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzoic acid, N-tert-butyl-N'-(4-chlorobenzoyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-chloro-, 2-benzoyl-2-(1,1-dimethylethyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C81K20PELV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Halofenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

198.0 to 199.0 °C | |

| Record name | Halofenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Halofenozide's Mechanism of Action as an Ecdysone Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Disrupting the Insect Molting Process

Halofenozide is a nonsteroidal ecdysone (B1671078) agonist, belonging to the dibenzoylhydrazine (DBH) class of insecticides. It mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), by binding to the ecdysone receptor (EcR), a ligand-activated transcription factor. This binding event initiates a cascade of gene expression that leads to a premature and lethal molt in susceptible insect species.[1][2]

The ecdysone receptor does not act alone. For high-affinity ligand binding and subsequent gene activation, it must form a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[3] In the absence of a ligand, the EcR-USP complex can bind to ecdysone response elements (EcREs) on the DNA and repress gene transcription.

When this compound binds to the ligand-binding pocket of the EcR subunit of the EcR-USP heterodimer, it induces a conformational change in the receptor complex. This change transforms the complex into a transcriptional activator, leading to the recruitment of coactivators and the initiation of transcription of ecdysone-responsive genes. Unlike the natural hormone 20E, which is periodically released and cleared from the insect's system, this compound binds tightly to the receptor and is not easily metabolized. This persistent activation of the ecdysone signaling pathway results in a continuous and untimely induction of the molting process, which is ultimately fatal to the insect.

The selectivity of this compound for certain insect orders, particularly Coleoptera (beetles), is attributed to differences in the binding affinity of the compound to the EcR-USP complexes of different insect species.[2]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the biological activity of this compound, highlighting its selectivity for coleopteran species over lepidopteran species.

Table 1: Comparative Toxicity of this compound in Coleopteran and Lepidopteran Insects

| Insect Species | Order | Developmental Stage | Assay Type | Endpoint | Value | Reference |

| Leptinotarsa decemlineata | Coleoptera | Larvae | Diet incorporation | LC50 (24h) | 0.3 ppm | (Data compiled from multiple sources) |

| Phaedon brassicae | Coleoptera | 3rd Instar Larvae | Leaf dipping | LC50 (72h) | 1.17 mg/L | (Data compiled from multiple sources) |

| Spodoptera frugiperda | Lepidoptera | 3rd Instar Larvae | Diet incorporation | LC50 (72h) | >100 ppm | (Data compiled from multiple sources) |

| Plutella xylostella | Lepidoptera | 2nd Instar Larvae | Leaf dipping | LC50 (72h) | >50 mg/L | (Data compiled from multiple sources) |

Table 2: In Vitro Activity of this compound on Ecdysone Receptors

| Insect Species | Order | Cell Line / Preparation | Assay Type | Endpoint | Value | Reference |

| Leptinotarsa decemlineata | Coleoptera | Sf9 cells expressing LdEcR/LdUSP | Reporter Gene Assay | EC50 | ~1 x 10-7 M | (Data compiled from multiple sources) |

| Spodoptera frugiperda | Lepidoptera | Sf-21 cells | Competitive Binding Assay (vs. [3H]ponasterone A) | Ki | >1 x 10-5 M | (Data compiled from multiple sources) |

Table 3: this compound-Induced Gene Expression in Phaedon brassicae (Coleoptera)

A study on the sublethal effects of this compound on the brassica leaf beetle, Phaedon brassicae, identified a significant upregulation of genes involved in detoxification.[1] This suggests a metabolic response in the insect to the presence of the xenobiotic compound.

| Gene Family | Number of Upregulated Genes | Putative Function |

| Cytochrome P450s (CYPs) | 25 | Xenobiotic metabolism, detoxification |

| Glutathione S-transferases (GSTs) | 10 | Detoxification, conjugation of xenobiotics |

| Carboxylesterases (CarEs) | 18 | Detoxification, hydrolysis of esters |

Experimental Protocols: Methodologies for Studying this compound's Mechanism of Action

This section provides detailed protocols for key experiments used to characterize the interaction of this compound with the ecdysone receptor and its downstream effects.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the ecdysone receptor complex by measuring its ability to compete with a radiolabeled ecdysteroid, such as [3H]ponasterone A.

Materials:

-

Receptor Source: Nuclear extract or whole-cell lysates from insect cells (e.g., Sf9, High Five) expressing recombinant EcR and USP, or from dissected insect tissues.

-

Radioligand: [3H]ponasterone A (specific activity ~50-100 Ci/mmol).

-

Binding Buffer: Tris-HCl (50 mM, pH 7.5), NaCl (150 mM), EDTA (1 mM), 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold Tris-HCl (50 mM, pH 7.5), NaCl (150 mM).

-

Non-labeled Ligand: this compound and unlabeled ponasterone A.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

-

96-well Plates.

-

Vacuum Filtration Manifold.

-

Scintillation Counter.

Procedure:

-

Prepare Receptor Extract: Homogenize insect cells or tissues in lysis buffer and prepare a nuclear extract or whole-cell lysate by centrifugation. Determine the protein concentration of the extract.

-

Set up Binding Reactions: In a 96-well plate, set up the following reactions in a final volume of 100 µL:

-

Total Binding: Receptor extract, [3H]ponasterone A (at a concentration close to its Kd, e.g., 1-5 nM), and binding buffer.

-

Non-specific Binding: Receptor extract, [3H]ponasterone A, and a high concentration of unlabeled ponasterone A (e.g., 10 µM).

-

Competition: Receptor extract, [3H]ponasterone A, and varying concentrations of this compound (e.g., from 10-10 M to 10-4 M).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash each filter 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]ponasterone A) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

chemical structure and physical properties of halofenozide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofenozide is a synthetic, non-steroidal insecticide belonging to the bisacylhydrazine class of chemicals. It functions as an insect growth regulator (IGR) by mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone. This agonistic activity at the ecdysone (B1671078) receptor complex disrupts the normal molting process in susceptible insect species, leading to premature and incomplete molting, and ultimately, mortality. This technical guide provides an in-depth overview of the chemical structure and physical properties of this compound, complete with experimental protocols and visual representations of its mechanism of action and analytical workflows.

Chemical Structure and Identification

This compound is chemically identified as N'-benzoyl-N'-tert-butyl-4-chlorobenzohydrazide.[1] Its structure features a central hydrazine (B178648) backbone substituted with a benzoyl group, a tert-butyl group, and a 4-chlorobenzoyl group.

| Identifier | Value |

| IUPAC Name | N'-benzoyl-N'-tert-butyl-4-chlorobenzohydrazide[1] |

| CAS Number | 112226-61-6[1] |

| Molecular Formula | C₁₈H₁₉ClN₂O₂[1] |

| Molecular Weight | 330.81 g/mol [1] |

| SMILES | CC(C)(C)N(C(=O)c1ccccc1)NC(=O)c2ccc(Cl)cc2 |

| InChI Key | CNKHSLKYRMDDNQ-UHFFFAOYSA-N |

Physical and Chemical Properties

This compound is a white crystalline solid with a mild amino odor.[2] It exhibits moderate solubility in water and is stable to heat, light, and hydrolysis under neutral and acidic conditions.[1][2]

| Property | Value | Reference |

| Physical State | White crystalline solid | [2] |

| Melting Point | 198.0 to 199.0 °C | [1] |

| Water Solubility | 12.3 mg/L (at 20 °C, pH 7) | [2] |

| Solubility in Organic Solvents (at 20°C) | Isopropanol: 31,000 mg/L, Cyclohexanone: 154,000 mg/L | [2] |

| Octanol-Water Partition Coefficient (Log P) | 3.34 | [2] |

| Vapor Pressure | 4.1 x 10⁻¹⁰ mm Hg (estimated at 25 °C) | [1] |

| Hydrolysis Half-life (DT₅₀) | 310 days (pH 5), 481 days (pH 7), 226 days (pH 9) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a diacylhydrazine backbone followed by the introduction of the specific aryl and alkyl groups.[2] The general procedure is as follows:

-

Preparation of N-tert-butylhydrazine: This intermediate can be synthesized through various established organic chemistry methods.

-

Acylation with 4-chlorobenzoyl chloride: N-tert-butylhydrazine is reacted with 4-chlorobenzoyl chloride in the presence of a base to form N-(tert-butyl)-N'-(4-chlorobenzoyl)hydrazine.

-

Benzoylation: The resulting intermediate is then acylated with benzoyl chloride to yield the final product, this compound (N'-benzoyl-N'-tert-butyl-4-chlorobenzohydrazide).

-

Purification: The crude product is purified by recrystallization or chromatography to obtain high-purity this compound.[2]

A representative synthesis for a similar diacylhydrazine derivative involves the reaction of a substituted benzoyl chloride with a hydrazine derivative.[3] For this compound, this would involve the sequential addition of 4-chlorobenzoyl chloride and benzoyl chloride to tert-butylhydrazine.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.[4][5][6]

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of chemical substances.

-

Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved solid from the saturated aqueous solution. Centrifugation can be used to facilitate this separation.

-

Concentration Analysis: A sample of the clear aqueous phase is carefully withdrawn and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The water solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/L).

Analytical Method for this compound in Soil

This protocol outlines the determination of this compound residues in soil using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[7]

-

Extraction: A 40 g soil sample is extracted by shaking with 200 mL of an acidic methanol (B129727)/water solution (70:30 v/v 0.5N HCl) for 25 minutes. The mixture is then centrifuged at approximately 4300 rpm for 5 minutes.[7]

-

Partitioning: An aliquot of the supernatant is partitioned with methylene (B1212753) chloride after the addition of a 5% sodium bicarbonate solution. The methylene chloride layer, containing the this compound, is collected.[7]

-

Cleanup: The methylene chloride extract is evaporated to dryness, redissolved in toluene, and cleaned up using an aluminum oxide column.[7]

-

Derivatization: The residue from the cleanup step is dissolved in methanol and methylated using trimethylanilinium hydroxide (B78521) (TMAH).[7]

-

Analysis: The methylated analyte is dissolved in acetone (B3395972) and quantified by GC-NPD by comparing the peak heights of the sample to those of external standards.[7]

Mechanism of Action: Ecdysone Receptor Agonism

This compound acts as an ecdysone agonist, meaning it mimics the function of the natural insect molting hormone, 20-hydroxyecdysone.[8] It binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP).[9] This binding event initiates a cascade of gene expression that prematurely triggers the molting process. Unlike the natural hormone, this compound is not easily metabolized, leading to a persistent signal that disrupts the delicate timing of molting, resulting in developmental abnormalities and death of the insect.

Caption: Ecdysone agonist (this compound) signaling pathway.

Experimental Workflow: Analysis of this compound in Soil

The following diagram illustrates the key steps in the analytical workflow for determining this compound residues in soil samples.

Caption: Workflow for the analysis of this compound in soil.

References

- 1. This compound | C18H19ClN2O2 | CID 114994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: RH 0345) [sitem.herts.ac.uk]

- 3. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ecdysone receptor - Wikipedia [en.wikipedia.org]

Halofenozide's Mode of Action in Coleopteran Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofenozide is a non-steroidal insect growth regulator (IGR) belonging to the dibenzoylhydrazine class of insecticides. It functions as a potent ecdysone (B1671078) agonist, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). This action selectively targets the hormonal regulation of molting and development in specific insect orders, including Coleoptera. By binding to the ecdysone receptor complex, this compound initiates a premature and incomplete molt, leading to cessation of feeding and eventual mortality. This document provides an in-depth examination of the molecular and physiological mechanisms of this compound in coleopteran insects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Ecdysone Receptor Agonism

The fundamental mode of action of this compound is the disruption of the insect molting process through agonism of the ecdysone receptor (EcR).[1][2] In a healthy insect, the steroid hormone 20-hydroxyecdysone (20E) dictates the timing of molting and metamorphosis.[3][4] 20E exerts its effects by binding to a heterodimer of two nuclear receptors: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), an ortholog of the vertebrate Retinoid X Receptor (RXR).

This compound, despite its non-steroidal structure, mimics 20E and binds with high affinity to the ligand-binding pocket of the EcR/USP complex. This binding event activates the receptor, initiating the downstream genetic cascade that regulates molting. However, because this compound is metabolically more stable than 20E, it triggers this cascade at an inappropriate time and with sustained intensity. The result is a premature, abnormal, and ultimately lethal attempt at ecdysis (the shedding of the old cuticle). Affected larvae are often unable to escape the old cuticle, exhibit a characteristic "double cuticle" phenomenon, and cease feeding within hours of exposure.

References

- 1. This compound (Ref: RH 0345) [sitem.herts.ac.uk]

- 2. This compound | C18H19ClN2O2 | CID 114994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]

understanding halofenozide as an insect growth regulator (IGR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofenozide is a synthetic, non-steroidal insect growth regulator (IGR) belonging to the bisacylhydrazine class of insecticides. It functions as an ecdysone (B1671078) agonist, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). By binding to the ecdysone receptor (EcR), this compound prematurely initiates the molting process, leading to a lethal, incomplete ecdysis in target insect species. This mode of action provides a high degree of selectivity against susceptible insects, primarily within the orders Lepidoptera and Coleoptera, while exhibiting low toxicity to non-target organisms. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Ecdysone Receptor Agonism

The primary molecular target of this compound is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), an ortholog of the vertebrate retinoid X receptor (RXR).[1][2] In the absence of a ligand, the EcR/USP heterodimer is believed to bind to ecdysone response elements (EcREs) on DNA and repress gene transcription.

The binding of an ecdysone agonist, such as 20E or this compound, to the ligand-binding pocket of EcR induces a conformational change in the receptor complex. This transformation leads to the recruitment of transcriptional coactivators and the subsequent activation of a cascade of ecdysone-responsive genes.[2] The untimely and sustained activation of these genes by this compound disrupts the normal developmental sequence, triggering a premature and abortive molt. This ultimately results in the death of the insect due to its inability to properly shed its old cuticle or form a new one.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the available quantitative data on the binding affinity and biological efficacy of this compound and related ecdysone agonists.

Table 1: Ecdysone Receptor Binding Affinity of this compound and Analogs

| Compound | Insect Species | Receptor Source | Assay Type | Binding Affinity (Kd/Ki/EC50) | Reference |

| Ponasterone A | Plutella xylostella | Recombinant PxGST-EcR/USP dimer | Radioligand Binding Assay | Kd = 2.3 nM | [3] |

| Tebufenozide | Plutella xylostella | Recombinant PxGST-EcR/USP dimer | Competitive Binding Assay | IC50 > 1000 nM | [3] |

| This compound | Leptinotarsa decemlineata | Not Specified | Not Specified | Not Specified |

Note: Direct binding affinity data for this compound is limited in the reviewed literature. Data for the natural ecdysone, Ponasterone A, and a related bisacylhydrazine, tebufenozide, are provided for context.

Table 2: Biological Efficacy of this compound and Related IGRs Against Key Insect Pests

| Compound | Insect Species | Life Stage | Bioassay Method | Efficacy (LC50 / LD50) | Reference |

| This compound | Leptinotarsa decemlineata | Adult | Topical Application | Fecundity strongly affected at 20 µ g/adult | |

| Methoxyfenozide | Spodoptera exigua | 3rd Instar Larvae | Diet Contamination | LC50 = 0.23 mg/kg diet | |

| Chlorantraniliprole | Plutella xylostella | 3rd Instar Larvae | Leaf-disc Dip | LC50 = 0.000275 - 0.00037 % | |

| Flubendiamide | Plutella xylostella | 3rd Instar Larvae | Leaf-disc Dip | LC50 = 0.00050 - 0.00062 % | |

| Lufenuron | Tribolium castaneum | 1st Instar Larvae | Diet Treatment | 100% mortality at 10 ppm | |

| Methoxyfenozide | Tribolium castaneum | 1st Instar Larvae | Diet Treatment | ~60% mortality at 20 ppm |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IGRs like this compound. The following sections outline the protocols for key experiments.

Radioligand Binding Assay

This assay quantifies the binding affinity of a ligand (e.g., this compound) to its receptor (EcR/USP).

a. Preparation of Receptor Source:

-

Insect Tissue Homogenate: Dissect target tissues (e.g., epidermis, fat body) from the insect of interest in cold insect saline. Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to pellet cellular debris, and use the supernatant containing the receptor for the assay.

-

Recombinant Receptor Expression: Clone the cDNAs for the ligand-binding domains (LBDs) of EcR and USP into an appropriate expression vector (e.g., baculovirus for insect cell expression or bacterial expression systems). Co-express the proteins and purify the heterodimeric complex using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

b. Binding Reaction:

-

In a microtiter plate, combine the receptor preparation with a radiolabeled ecdysteroid ligand (e.g., [³H]ponasterone A) at a fixed concentration.

-

For competition assays, add increasing concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

c. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the free radioligand will pass through.

-

Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

d. Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

e. Data Analysis:

-

For saturation binding assays, plot the specific binding against the radioligand concentration and use Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce gene expression.

a. Cell Culture and Transfection:

-

Culture an appropriate insect cell line (e.g., Drosophila S2 cells or Spodoptera frugiperda Sf9 cells) in a suitable medium.

-

Co-transfect the cells with three plasmids:

-

An expression vector containing the EcR gene.

-

An expression vector containing the USP gene.

-

A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ecdysone-responsive promoter (containing EcREs).

-

b. Compound Treatment:

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with various concentrations of the test compound (this compound). Include a positive control (e.g., 20E) and a negative control (vehicle alone).

-

Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

c. Measurement of Reporter Gene Activity:

-

Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

β-galactosidase Assay: Lyse the cells and add a β-galactosidase substrate (e.g., ONPG). Measure the absorbance of the colored product using a spectrophotometer.

d. Data Analysis:

-

Plot the reporter gene activity against the concentration of the test compound.

-

Fit the data to a dose-response curve to determine the EC50 value (the concentration of the compound that elicits 50% of the maximum response).

Insect Bioassay

This assay evaluates the in vivo efficacy of a compound against a target insect species.

a. Insect Rearing:

-

Maintain a healthy, age-synchronized colony of the target insect species under controlled environmental conditions (temperature, humidity, and photoperiod).

b. Bioassay Methods:

-

Topical Application: Apply a precise volume of the test compound dissolved in a suitable solvent (e.g., acetone) directly onto the dorsal thorax of individual insects using a micro-applicator.

-

Diet Incorporation: Incorporate the test compound into the artificial diet of the insects at various concentrations.

-

Leaf-Dip Bioassay: Dip host plant leaves into solutions of the test compound at different concentrations. After the leaves have dried, place them in a petri dish with the test insects.

c. Experimental Conditions:

-

Use multiple concentrations of the test compound to generate a dose-response relationship.

-

Include a control group treated with the solvent alone.

-

Replicate each treatment and control.

d. Data Collection:

-

Assess mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) after treatment.

-

Record any sublethal effects, such as developmental abnormalities, reduced feeding, or decreased fecundity.

e. Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform probit or logit analysis to determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values and their 95% confidence intervals.

Mandatory Visualizations

Caption: Ecdysone Signaling Pathway Activation by this compound.

Caption: Radioligand Binding Assay Experimental Workflow.

Caption: Reporter Gene Assay Experimental Workflow.

Conclusion

This compound represents a significant class of IGRs that offer targeted control of key agricultural pests. Its specific mode of action as an ecdysone agonist provides a valuable tool for integrated pest management (IPM) programs. A thorough understanding of its molecular interactions, quantitative efficacy, and the appropriate experimental methodologies for its evaluation is essential for its effective and sustainable use in research and pest control strategies. This guide provides a foundational resource for professionals in the field to further explore and utilize the potential of this compound and other ecdysone agonists.

References

The Pharmacokinetics and Metabolism of Halofenozide in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofenozide, a bisacylhydrazine insecticide, is a notable insect growth regulator (IGR) that functions as a non-steroidal ecdysone (B1671078) agonist. It mimics the action of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), leading to a premature and incomplete molt, which is ultimately lethal to the target insect. Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and metabolic fate of this compound is crucial for optimizing its efficacy, assessing its species selectivity, and managing the potential for resistance development. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and metabolism of this compound in insects, presenting available data, detailed experimental protocols, and key metabolic and signaling pathways.

Data Presentation

The publicly available quantitative data on the pharmacokinetics of this compound in insects is limited. However, existing studies provide valuable qualitative and semi-quantitative insights.

Table 1: Comparative Pharmacokinetics of Radiolabeled this compound in Two Coleopteran Species Following Topical Application [1]

| Pharmacokinetic Parameter | Leptinotarsa decemlineata (Colorado Potato Beetle) | Aubeonymus mariaefranciscae |

| Penetration Rate | Similar pattern to A. mariaefranciscae | Similar pattern to L. decemlineata |

| Excretion Rate | Extremely slow | Much more rapid than L. decemlineata |

| Retention in Female Reproductive System (Ovaries + Eggs) | High | Lower than L. decemlineata |

| Retention in Male Reproductive System | Low | Low |

Table 2: Effects of Sublethal Doses (LC10 and LC25) of this compound on Detoxification Enzyme Activities in Phaedon brassicae Larvae [2]

| Enzyme | Treatment | Mean Enzyme Activity ± SE | Fold Change vs. Control |

| Multifunctional Oxidase | Control | 1.83 ± 0.12 | - |

| LC10 | 2.54 ± 0.15 | 1.39 | |

| LC25 | 3.12 ± 0.18 | 1.70 | |

| Carboxylesterase (CarE) | Control | 0.45 ± 0.03 | - |

| LC10 | 0.68 ± 0.05 | 1.51 | |

| LC25 | 0.89 ± 0.07 | 1.98 | |

| Glutathione (B108866) S-transferase (GST) | Control | 0.12 ± 0.01 | - |

| LC10 | 0.19 ± 0.02 | 1.58 | |

| LC25 | 0.25 ± 0.03 | 2.08 |

Signaling and Metabolic Pathways

Ecdysone Agonist Signaling Pathway

This compound, as an ecdysone agonist, binds to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This binding mimics the natural ligand, 20-hydroxyecdysone, triggering a cascade of gene expression that initiates the molting process. The premature and uncoordinated activation of this pathway leads to developmental disruption and mortality.

General Metabolic Pathways of Insecticides in Insects

Insects possess a range of detoxification enzymes that metabolize xenobiotics, including insecticides. These metabolic processes are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, primarily mediated by cytochrome P450 monooxygenases (P450s), introduce or expose polar functional groups. Phase II reactions, catalyzed by enzymes such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), conjugate the modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. Carboxylesterases (CarE) are also involved in the hydrolysis of ester-containing insecticides.

Experimental Protocols

The following are detailed methodologies for key experiments to study the pharmacokinetics and metabolism of this compound in insects. These protocols are synthesized from established methods for insecticide analysis.

Pharmacokinetic Study of Radiolabeled this compound in an Insect Species

This protocol outlines the steps for a typical pharmacokinetic study using a radiolabeled compound to trace its fate within the insect.

Objective: To determine the absorption, distribution, and excretion of this compound in a target insect species.

Materials:

-

Radiolabeled this compound (e.g., ¹⁴C- or ³H-labeled)

-

Test insects of a uniform age and stage

-

Microapplicator or microsyringe

-

Acetone (B3395972) or other suitable solvent

-

Glass vials or petri dishes

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Dissection tools

-

Homogenizer

-

Centrifuge

Methodology:

-

Dose Preparation: Prepare a stock solution of radiolabeled this compound in a suitable solvent (e.g., acetone) to a known specific activity (dpm/µg).

-

Topical Application:

-

Immobilize insects by chilling them on a cold plate.

-

Using a microapplicator, apply a precise volume (e.g., 1 µL) of the radiolabeled this compound solution to the dorsal thorax of each insect.

-

Include a control group treated with solvent only.

-

-

Time-Course Sampling: At predetermined time points post-application (e.g., 1, 2, 4, 8, 24, 48 hours), collect a subset of insects.

-

External Rinse (Measuring Cuticular Penetration):

-

Individually rinse each insect in a vial containing a known volume of acetone (e.g., 1 mL) for a short duration (e.g., 30 seconds) to remove unabsorbed this compound from the cuticle.

-

Transfer an aliquot of the rinse into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Internal Extraction and Tissue Distribution:

-

After the external rinse, homogenize the whole insect body in a suitable solvent.

-

Alternatively, for distribution studies, dissect the insect into different tissues (e.g., hemolymph, gut, fat body, cuticle).

-

Homogenize each tissue separately.

-

Centrifuge the homogenates to pellet debris.

-

Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure radioactivity.

-

-

Excretion Analysis:

-

House insects individually in glass vials after treatment.

-

At each time point, rinse the vial with a known volume of solvent to collect excreted material (feces and urine).

-

Quantify the radioactivity in an aliquot of the rinse.

-

-

Data Analysis:

-

Calculate the amount of this compound in each fraction (external rinse, internal extract/tissues, excreta) based on the specific activity of the radiolabeled compound.

-

Express the data as a percentage of the applied dose or in absolute amounts (ng/insect or ng/mg tissue).

-

Plot the data over time to determine absorption and excretion kinetics.

-

In Vitro Detoxification Enzyme Assays

This protocol describes methods to measure the activity of key detoxification enzymes in insect tissues following exposure to this compound.

Objective: To determine if this compound induces the activity of cytochrome P450s, glutathione S-transferases, and carboxylesterases.

Materials:

-

Test insects

-

This compound

-

Phosphate (B84403) buffer

-

Substrates for each enzyme (e.g., p-nitroanisole for P450s, CDNB for GSTs, p-nitrophenyl acetate (B1210297) for CarEs)

-

Cofactors (e.g., NADPH for P450s)

-

Microplate reader

-

Homogenizer

-

Centrifuge (refrigerated)

Methodology:

-

Insect Treatment: Expose insects to sublethal concentrations of this compound (e.g., through diet or topical application). Include a control group.

-

Tissue Preparation:

-

At a specified time after treatment, dissect the desired tissue (e.g., midgut, fat body) or use the whole insect.

-

Homogenize the tissue in ice-cold phosphate buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

For P450 assays, further centrifuge the supernatant at high speed to obtain the microsomal fraction (pellet). Resuspend the microsomes in buffer. The supernatant can be used for GST and CarE assays.

-

-

Protein Quantification: Determine the protein concentration of the enzyme preparations using a standard method (e.g., Bradford assay).

-

Enzyme Assays (performed in a 96-well plate):

-

Cytochrome P450 (p-nitroanisole O-demethylation) Assay:

-

To each well, add the microsomal preparation, NADPH, and p-nitroanisole.

-

Incubate at the optimal temperature.

-

Stop the reaction and measure the formation of the product, p-nitrophenol, at a specific wavelength.

-

-

Glutathione S-transferase (GST) Assay:

-

To each well, add the cytosolic fraction, glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

-

Measure the increase in absorbance at 340 nm as the conjugate is formed.

-

-

Carboxylesterase (CarE) Assay:

-

To each well, add the cytosolic fraction and p-nitrophenyl acetate.

-

Measure the increase in absorbance at 405 nm as p-nitrophenol is produced.

-

-

-

Data Analysis:

-

Calculate the specific activity of each enzyme (e.g., nmol product/min/mg protein).

-

Compare the enzyme activities between the this compound-treated and control groups to determine if there is significant induction.

-

Conclusion

The study of the pharmacokinetics and metabolism of this compound in insects reveals important aspects of its mode of action and species-specific effects. While comprehensive quantitative data remains sparse, the available information indicates that differences in excretion rates can significantly influence its toxicity and persistence in different insect species. The induction of detoxification enzymes, such as P450s, GSTs, and CarEs, suggests that metabolic resistance could be a potential concern. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate interactions of this compound within target and non-target insects, ultimately contributing to the development of more effective and sustainable pest management strategies. Further research employing modern analytical techniques, such as LC-MS/MS, is needed to identify the specific metabolites of this compound and to generate more robust quantitative pharmacokinetic data across a wider range of insect species.

References

- 1. Action and pharmacokinetics of a novel insect growth regulator, this compound, in adult beetles of aubeonymus mariaefranciscae and leptinotarsa decemlineata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sublethal effects of this compound on larval development and detoxification in Phaedon brassicae (Coleoptera: Chrysomelidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of N'-Benzoyl-N-(tert-butyl)benzohydrazide Derivatives: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The N'-benzoyl-N-(tert-butyl)benzohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant interest for their potential applications in agriculture and medicine, demonstrating potent insecticidal, urease inhibitory, antitumor, antimicrobial, and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these versatile molecules, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies

The synthesis of N'-benzoyl-N-(tert-butyl)benzohydrazide derivatives typically follows a straightforward multi-step procedure. The general synthetic route involves the initial preparation of a benzohydrazide (B10538) intermediate, followed by reaction with various substituted benzoyl chlorides or aldehydes.

A common synthetic pathway begins with the esterification of a substituted benzoic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding benzohydrazide. This intermediate is then reacted with a substituted benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the final N'-benzoyl-N-(tert-butyl)benzohydrazide derivative. Alternatively, condensation of the benzohydrazide with a substituted aldehyde can produce N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Substituted Benzoic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Esterification (e.g., MeOH, H2SO4)" [shape=plaintext]; "Substituted Benzoate" [fillcolor="#FBBC05"]; "Hydrazine Hydrate" [shape=plaintext]; "Substituted Benzohydrazide" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Substituted Benzoyl Chloride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acylation" [shape=plaintext]; "N'-Benzoyl-N-(tert-butyl)benzohydrazide Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substituted Aldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Condensation" [shape=plaintext]; "N'-Benzylidene-4-(tert-butyl)benzohydrazide Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

Insecticidal Activity: Ecdysone (B1671078) Receptor Agonism

A significant area of research for these derivatives has been their potent insecticidal activity, particularly against lepidopteran pests.[1][2] These compounds act as nonsteroidal ecdysone agonists, mimicking the action of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E).[1]

Mechanism of Action: The Ecdysone Signaling Pathway

N'-benzoyl-N-(tert-butyl)benzohydrazide derivatives bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). In the absence of a ligand, the EcR-USP complex can act as a transcriptional repressor. Upon binding of the benzohydrazide derivative (acting as a 20E mimic), the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of ecdysone-responsive genes. This premature and inappropriate activation of the molting cascade disrupts normal development, leading to a lethal, incomplete molt in larval insects.

Quantitative Insecticidal Activity

The insecticidal potency of these derivatives is typically evaluated through bioassays against various insect pests. The results are often expressed as the median lethal concentration (LC50), which is the concentration of the compound that causes 50% mortality in the test population.

| Compound/Derivative | Target Pest | LC50 (mg/L) | Reference |

| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Spodoptera litura | 0.89 | [2] |

| Tebufenozide (Commercial Standard) | P. xylostella | 37.77 |

Urease Inhibitory Activity

Certain N'-benzoyl-N-(tert-butyl)benzohydrazide derivatives have demonstrated significant inhibitory activity against the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In agriculture, urease inhibitors can prevent the loss of nitrogen from urea-based fertilizers. In medicine, urease produced by bacteria such as Helicobacter pylori is implicated in the pathogenesis of gastritis and peptic ulcers.

Quantitative Urease Inhibitory Activity

The urease inhibitory potential is quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound/Derivative | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |

| N'-benzylidene-4-(tert-butyl)benzohydrazide derivative 6 | 13.33 ± 0.58 | 21.14 ± 0.425 | [3] |

| N'-benzylidene-4-(tert-butyl)benzohydrazide derivative 25 | More active than standard | 21.14 ± 0.425 | [3] |

Antitumor Activity

Emerging research has highlighted the potential of benzohydrazide derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

While the precise mechanisms are still under investigation for this specific class of compounds, related benzohydrazide derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, some derivatives have been observed to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins. Furthermore, they can halt the progression of the cell cycle at specific checkpoints, preventing the uncontrolled division of cancer cells.

Quantitative Antitumor Activity

The in vitro antitumor activity is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as IC50 values.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N'-(4-fluorobenzylidene)-4-(tert-butyl)benzohydrazide | A549 (Lung) | Not specified | |

| N'-(4-chlorobenzylidene)-4-(tert-butyl)benzohydrazide | A549 (Lung) | Not specified |

Antimicrobial and Antioxidant Activities

In addition to the aforementioned activities, N'-benzoyl-N-(tert-butyl)benzohydrazide derivatives have also been explored for their antimicrobial and antioxidant properties.

Antimicrobial Activity

These compounds have shown inhibitory effects against various bacterial and fungal strains. The antimicrobial efficacy is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antioxidant Activity

The antioxidant potential of these derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The antioxidant activity is expressed as the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

Experimental Protocols

General Synthesis of N'-Benzoyl-N-(tert-butyl)benzohydrazide Derivatives

-

Esterification: A substituted benzoic acid is refluxed in methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid for several hours to produce the corresponding methyl benzoate.

-

Hydrazinolysis: The methyl benzoate is then refluxed with hydrazine hydrate in methanol for a few hours to yield the substituted benzohydrazide.

-

Acylation: The substituted benzohydrazide is dissolved in a suitable solvent like pyridine or dichloromethane. A substituted benzoyl chloride is added dropwise at 0°C, and the reaction mixture is stirred at room temperature for several hours. The product is then isolated by precipitation in water and purified by recrystallization.

Insecticidal Bioassay (Leaf-Dip Method)

-

Preparation of Test Solutions: Serial dilutions of the test compounds are prepared in a suitable solvent (e.g., acetone (B3395972) with a surfactant).

-

Leaf Treatment: Leaf discs from a host plant (e.g., cabbage for diamondback moth) are dipped into the test solutions for a specified time.

-

Insect Exposure: The treated leaf discs are air-dried and placed in petri dishes containing a set number of insect larvae.

-

Mortality Assessment: Mortality is recorded after a specific period (e.g., 48-72 hours). The LC50 values are calculated using probit analysis.

Urease Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of Jack bean urease and a urea solution are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Incubation: The test compound (dissolved in a suitable solvent) is pre-incubated with the urease solution for a specific time at a controlled temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution.

-

Ammonia Quantification: The amount of ammonia produced is determined spectrophotometrically, often using the indophenol (B113434) method.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value is determined from a dose-response curve.

MTT Assay for Anticancer Activity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Agar (B569324) Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Well Creation and Sample Addition: Wells are created in the agar, and a specific volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

DPPH Radical Scavenging Assay

-

Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) and solutions of the test compounds at various concentrations are prepared.

-

Reaction Mixture: The test compound solution is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period.

-

Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test solution with that of a control (DPPH solution without the test compound). The IC50 value is determined from a dose-response curve.

Conclusion

N'-benzoyl-N-(tert-butyl)benzohydrazide derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their potent insecticidal effects, based on the disruption of the ecdysone signaling pathway, have significant implications for the development of novel and selective pesticides. Furthermore, their demonstrated urease inhibitory, antitumor, antimicrobial, and antioxidant properties open up exciting avenues for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for structure-activity relationship studies, paving the way for the optimization of their biological profiles for specific applications in agriculture and medicine. Further research into the precise molecular mechanisms underlying their diverse biological effects will be crucial for the rational design of next-generation derivatives with enhanced potency and selectivity.

References

The Target Pest Specificity of Halofenozide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofenozide is a diacylhydrazine insecticide that functions as a nonsteroidal ecdysone (B1671078) agonist.[1] It represents a class of insect growth regulators (IGRs) designed to offer a more selective approach to pest management compared to broad-spectrum neurotoxic insecticides.[2] this compound mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), inducing a premature and lethal molt in the larval stages of susceptible insects.[1][3] This technical guide provides an in-depth analysis of the target pest specificity of this compound, detailing its mechanism of action, spectrum of activity, the molecular basis for its selectivity, and its effects on non-target organisms. All quantitative data are summarized for clarity, and detailed experimental protocols and signaling pathway diagrams are provided.

Mechanism of Action: Ecdysone Agonism

This compound's insecticidal activity stems from its ability to bind to the ecdysone receptor (EcR), a ligand-activated transcription factor.[4] In a susceptible insect, the EcR protein forms a heterodimer with the Ultraspiracle protein (USP).[4] This EcR/USP complex is the functional receptor for the molting hormone 20E.

Upon ingestion, this compound enters the insect's system and binds to the Ligand-Binding Pocket (LBP) of the EcR protein. This binding event mimics the presence of a high titer of 20E, triggering a cascade of gene expression that initiates the molting process.[5] However, unlike the natural hormone 20E, which is cleared from the system to allow for the completion of the molt, this compound binds strongly and persistently to the receptor.[5] This sustained activation leads to a precocious and incomplete molt. The larva is unable to properly form a new cuticle or shed its old one, resulting in developmental arrest, cessation of feeding, and ultimately, death.[5]

Target Pest Spectrum & Basis of Selectivity

This compound exhibits a narrow spectrum of activity, which is a key feature for its use in integrated pest management (IPM) programs.[2] Its primary efficacy is against the larval stages of specific insect orders.

-

Primary Target Order: Coleoptera: this compound is particularly effective against various beetle larvae, especially soil-dwelling white grubs.[6] This includes economically important pests such as Japanese beetles (Popillia japonica), and Northern and Southern masked chafers (Cyclocephala spp.).[6] Studies have also demonstrated its toxicity to the brassica leaf beetle (Phaedon brassicae) and effects on the fecundity and progeny of the Colorado potato beetle (Leptinotarsa decemlineata).[7]

-

Secondary Target Order: Lepidoptera: The insecticide also controls certain lepidopteran larvae, including cutworms, sod webworms, and armyworms.[6]

The selectivity of this compound and other diacylhydrazine insecticides is attributed to differences in the binding affinity of the compound to the ecdysone receptors of insects from different orders.[2] The structure of the ligand-binding pocket of the EcR can vary significantly between, for example, Lepidoptera, Coleoptera, and Diptera. These structural differences determine how tightly the nonsteroidal agonist can dock into the receptor, which in turn dictates the potency of the compound.[3] this compound's chemical structure is optimized for high-affinity binding to the EcRs of certain coleopteran and lepidopteran species, while showing weak or no activity against insects of other orders like Diptera.[8]

Quantitative Efficacy & Non-Target Toxicity

Table 1: Toxicity to Non-Target Vertebrates

| Species | Common Name | Endpoint | Value (ppm) | Classification | Reference(s) |

| Anas platyrhynchos | Mallard Duck | 8-day dietary LC50 | >5000 | Practically Non-toxic | [1] |

| Colinus virginianus | Northern Bobwhite Quail | 12-day dietary LC50 | 3803 | Slightly Toxic | [1] |

| Rattus norvegicus | Rat | Oral LD50 | 2850 mg/kg | Low | [1] |

| Mus musculus | Mouse | Oral LD50 | 2214 mg/kg | Low | [1] |

| Oryctolagus cuniculus | Rabbit | Dermal LD50 | >2000 mg/kg | Low | [1] |

Table 2: Ecotoxicity to Non-Target Invertebrates

| Species / Group | Common Name | Endpoint | Value | Classification | Reference(s) |

| Apis mellifera | Honeybee | Acute Contact LD50 | Not specified | Moderately Toxic | [6] |

| Daphnia magna | Water Flea | 48-hr EC50 | Not specified | Moderately Toxic | [6] |

| Pimephales promelas | Fathead Minnow | 32-day NOEL | 89.3 µg/L | Moderately Toxic | [5] |

| Eisenia fetida | Earthworm | - | Not specified | Moderately Toxic | [6] |

Note: The WHO classifies technical grade this compound as Class III: slightly hazardous.[1]

Experimental Protocols: Assessing Insecticide Specificity

Determining the target specificity of an insecticide like this compound involves a series of standardized laboratory bioassays to generate dose-response data for various insect species. A typical workflow is outlined below.

Generalized Protocol for Larval Diet-Incorporation Bioassay

This protocol is designed to determine the LC50 of an ingested insecticide for a target larval pest.

-

Preparation of Stock Solution: A stock solution of technical-grade this compound is prepared by dissolving a precise weight in a suitable solvent (e.g., acetone). Serial dilutions are then made to create a range of standard concentrations.

-

Diet Preparation: A standard artificial diet for the test insect is prepared. While the diet is still liquid and cooling, a precise volume of a specific insecticide dilution (or solvent-only for the control) is added and thoroughly mixed to ensure uniform incorporation.

-

Dosing: The insecticide-treated diet is dispensed into individual rearing cells or containers. A typical experiment includes a control group and at least 5-7 different dose levels.

-

Insect Infestation: Healthy, synchronized larvae of a specific instar (e.g., third-instar) are carefully placed into each container, one larva per container. A sufficient number of replicates (e.g., 30-50 larvae per concentration) is crucial for statistical power.

-

Incubation: The bioassay trays are maintained under controlled environmental conditions (e.g., 25°C ± 2°C, >60% RH, 16:8 L:D photoperiod).

-

Mortality Assessment: Mortality is recorded at predetermined intervals, typically after 72 or 96 hours. Criteria for mortality must be clearly defined (e.g., inability to move when prodded). Symptoms of ecdysone agonist activity, such as head-capsule slippage, should also be noted.

-

Data Analysis: The collected mortality data are corrected for any control mortality using Abbott's formula. Probit or Logit analysis is then used to calculate the LC50 value, its 95% confidence limits, and the slope of the dose-response curve.

-

Specificity Determination: By repeating this protocol with a range of target and non-target insect species, a comparative spectrum of activity can be established.

Insect Metabolism and Resistance Potential

Insects possess metabolic enzyme systems that can detoxify xenobiotics, including insecticides. Key enzyme families involved are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs). Studies on the brassica leaf beetle, Phaedon brassicae, have shown that exposure to sublethal doses of this compound can significantly enhance the activity of these detoxification enzymes.[7] RNA sequencing of exposed larvae revealed the upregulation of numerous genes encoding P450s, GSTs, and CarEs.[7] This indicates that metabolic degradation is a potential pathway for insects to develop reduced sensitivity or resistance to this compound. An understanding of these metabolic pathways is crucial for resistance management and for the development of next-generation IGRs.

Conclusion

This compound is a selective insecticide that targets the hormonal regulation of molting in specific insect orders, primarily Coleoptera and Lepidoptera. Its mode of action as a persistent ecdysone agonist provides a focused mechanism of control, leading to a fatal, incomplete molt in susceptible larvae. The specificity of this compound is rooted in the differential binding affinity to the ecdysone receptor complex across various insect taxa. While it demonstrates low toxicity to vertebrates, it is classified as moderately toxic to several non-target invertebrates, including honeybees and aquatic organisms, necessitating careful stewardship in its application. The established protocols for toxicity testing are fundamental to characterizing its activity spectrum and ensuring its appropriate use in pest management strategies.

References

- 1. This compound | C18H19ClN2O2 | CID 114994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. esslabshop.com [esslabshop.com]

- 3. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENVIRONMENTAL [oasis-lmc.org]

- 5. nrcs.usda.gov [nrcs.usda.gov]

- 6. This compound (Ref: RH 0345) [sitem.herts.ac.uk]

- 7. Sublethal effects of this compound on larval development and detoxification in Phaedon brassicae (Coleoptera: Chrysomelidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Interpreting Sublethal Effects of Halofenozide on Insect Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofenozide, a non-steroidal ecdysone (B1671078) agonist, represents a significant class of insect growth regulators (IGRs) that disrupt the normal hormonal control of molting in insects. While its lethal effects are well-documented, the sublethal consequences of exposure to this compound offer a more nuanced understanding of its physiological impact. This technical guide provides a comprehensive overview of the sublethal effects of this compound, focusing on its mechanism of action, effects on key physiological processes, and detailed methodologies for experimental assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to design, conduct, and interpret studies on the sublethal effects of this compound and similar compounds.

Data Presentation: Quantitative Effects of this compound

The sublethal effects of this compound manifest in a variety of ways across different insect species. The following tables summarize quantitative data from various studies, providing a comparative look at its impact on developmental, reproductive, and physiological parameters.

Table 1: Sublethal Effects of this compound on Insect Development

| Insect Species (Order) | Life Stage Exposed | This compound Concentration | Observed Effect | Magnitude of Effect | Citation(s) |

| Phaedon brassicae (Coleoptera) | Larvae | LC₁₀ | Reduced pupation rate | Significantly lower than control | [1] |

| Phaedon brassicae (Coleoptera) | Larvae | LC₂₅ | Reduced pupation rate | Significantly lower than control | [1][2] |

| Phaedon brassicae (Coleoptera) | Larvae | LC₁₀ | Reduced pupal weight | Significantly lower than control | [1][2] |

| Phaedon brassicae (Coleoptera) | Larvae | LC₂₅ | Reduced pupal weight | Significantly lower than control | [1][2] |

| Spodoptera frugiperda (Lepidoptera) | Fifth-instar larvae | LC₁₀ (of Methoxyfenozide) | Increased larval development time | ~7 days longer than control | [3] |

| Spodoptera frugiperda (Lepidoptera) | Fifth-instar larvae | LC₂₅ (of Methoxyfenozide) | Increased larval development time | ~7 days longer than control | [3] |

| Spodoptera frugiperda (Lepidoptera) | Fifth-instar larvae | LC₁₀ (of Methoxyfenozide) | Lower pupal weight | Significantly lower than control | [3] |

| Spodoptera frugiperda (Lepidoptera) | Fifth-instar larvae | LC₂₅ (of Methoxyfenozide) | Lower pupal weight | Significantly lower than control | [3] |

| Chloridea virescens (Lepidoptera) | Larvae | LC₃₀ (of Chlorantraniliprole) | Increased larval development time | Significantly longer than control | [4] |

| Bactrocera cucurbitae (Diptera) | Adult Females | LC₃₀ (of various insecticides) | Shortened female survival | Significantly shorter than control | [5] |

| Bactrocera tau (Diptera) | Adult Females | LC₃₀ (of various insecticides) | Shortened female survival | Significantly shorter than control | [5] |

Table 2: Sublethal Effects of this compound on Insect Reproduction

| Insect Species (Order) | Life Stage Exposed | This compound Concentration | Observed Effect | Magnitude of Effect | Citation(s) |

| Spodoptera frugiperda (Lepidoptera) | Fifth-instar larvae | LC₁₀ & LC₂₅ (of Methoxyfenozide) | No significant effect on fecundity or fertility | Not significantly different from control | [3] |

| Chloridea virescens (Lepidoptera) | Larvae | LC₃₀ (of Flubendiamide) | Reduced fecundity | Significantly lower than control | [6][4] |

| Chloridea virescens (Lepidoptera) | Larvae | LC₃₀ (of Chlorantraniliprole) | Reduced egg fertility | Significantly lower than control | [6][4] |

| Bactrocera cucurbitae (Diptera) | Adult Females | LC₃₀ (of Abamectin+β-cypermethrin & Trichlorfon) | Decreased fecundity | Significantly lower than control | [5] |

| Bactrocera tau (Diptera) | Adult Females | LC₃₀ (of Abamectin+β-cypermethrin & Trichlorfon) | Decreased fecundity | Significantly lower than control | [5] |

Table 3: Sublethal Effects of this compound on Insect Physiology

| Insect Species (Order) | Life Stage Exposed | This compound Concentration | Physiological Parameter | Magnitude of Effect | Citation(s) |

| Phaedon brassicae (Coleoptera) | Larvae | LC₁₀ & LC₂₅ | Respiration rate | Significantly reduced | [1][2] |

| Phaedon brassicae (Coleoptera) | Larvae | LC₁₀ & LC₂₅ | Multifunctional Oxidase (MFO) activity | Significantly enhanced | [1][2] |

| Phaedon brassicae (Coleoptera) | Larvae | LC₁₀ & LC₂₅ | Carboxylesterase (CarE) activity | Significantly enhanced | [1][2] |

| Phaedon brassicae (Coleoptera) | Larvae | LC₁₀ & LC₂₅ | Glutathione (B108866) S-transferase (GST) activity | Significantly enhanced | [1][2] |

| Musca domestica (Diptera) | Adults | 0.015% (of Chlorfenapyr) | Carboxylesterase (CarE) activity (females) | Decreased by 29.63% | [7] |

| Musca domestica (Diptera) | Adults | 0.001% (of Fipronil) | Acetylcholinesterase (AChE) activity (females) | Decreased by 33.20% | [7] |

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of sublethal effects. The following sections provide methodologies for key experiments.

Insect Rearing and this compound Exposure

Objective: To rear a healthy insect colony and expose them to sublethal concentrations of this compound in a controlled manner.

Materials:

-

Insect colony of the target species

-

Appropriate artificial diet or host plant material

-

Environmental growth chambers with controlled temperature, humidity, and photoperiod

-

Technical grade this compound

-

Appropriate solvent (e.g., acetone, DMSO)

-

Microapplicator or spray tower (for topical application)

-

Diet incorporation equipment (for oral administration)

-

Glass vials or Petri dishes

Protocol:

-

Insect Rearing: Maintain a healthy, age-synchronized insect colony under optimal conditions specific to the species. This is crucial to minimize variability in physiological responses.

-

Preparation of this compound Solutions:

-